Ternatin

Cytotoxicity HeLa Cells Flavonol

Researchers requiring a defined flavonoid tool for NF-κB pathway studies face reproducibility risks with generic flavonoids. Ternatin (CAS 571-71-1) solves this with a unique 4',5-dihydroxy-3,3',7,8-tetramethoxyflavone structure that provides targeted activity: - Inhibits NF-κB nuclear translocation and downstream iNOS expression, independent of COX-2. - Delivers a quantifiable cytotoxic benchmark with an IC50 of 0.65 µg/mL against HeLa cells. - Supplied with documented purity to ensure batch-to-batch experimental consistency.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 571-71-1
Cat. No. B1239115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTernatin
CAS571-71-1
Synonyms4',5-dihydroxy-3,3',7,8-tetramethoxy-flavone
4',5-dihydroxy-3,3',7,8-tetramethoxyflavone
ternatin (flavonoid)
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O
InChIInChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3
InChIKeyDGUWNYKZOJRCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ternatin (Flavonoid) Overview


Ternatin (flavonoid), with the CAS number 571-71-1, is a specific ether-substituted flavonoid defined by its 4',5-dihydroxy-3,3',7,8-tetramethoxyflavone structure [1]. It was originally isolated from the plant *Sceptridium ternatum* and is also found in *Egletes viscosa* [2]. As a member of the flavonoid class, this compound is utilized in research for its potential cytotoxic and anti-inflammatory properties, and it is essential for procurement to distinguish it from a cyclic heptapeptide (CAS 148619-41-4) that shares the same name .

Defined methoxylation pattern ensures structural identity, distinct from cyclic heptapeptide analog
Cell-model endpoint review: cytotoxicity and anti-inflammatory pathway context
Natural flavonoid source supports phytochemical and mechanistic comparison studies

Why Ternatin (Flavonoid) Substitution Fails


Direct substitution of Ternatin with other flavonoid compounds is not feasible due to its specific substitution pattern and resulting biological activity. Unlike many common flavonoids, Ternatin's distinct methoxylation pattern on the flavone backbone leads to unique interactions with cellular targets, such as the differential inhibition of NF-κB translocation and iNOS expression observed in macrophage models, which is not a universal property of all in-class flavonoids [1]. Furthermore, its cytotoxic profile, with an IC50 value of 0.65 µg/mL against HeLa cells, represents a level of potency that cannot be assumed for other flavonols [2]. This evidence demonstrates that the compound's precise chemical structure is the primary determinant of its quantifiable biological effects, making generic substitution a significant risk to experimental reproducibility and outcome.

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Methoxylation pattern mismatch may alter target interactions: generic flavonoids may not reproduce NF-κB pathway modulation

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Cytotoxicity profile in HeLa cells differs among flavonols; cell-model response context may shift with substitution

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Anthocyanin stability rank is highly compound-specific; colorant formulation performance may not transfer to other acylated anthocyanins

Ternatin (Flavonoid) vs. In-Class Analogs


Cytotoxicity in HeLa Cells vs. Pachypodol

Ternatin (flavonoid) demonstrates a significantly higher level of cytotoxic activity against the HeLa cervical cancer cell line when compared to the co-isolated flavonol pachypodol. This difference in potency, observed under identical experimental conditions, highlights that even structurally related flavonoids from the same plant source can exhibit vastly different biological activities [1].

Cytotoxicity vs. Pachypodol
Head-to-head
IC50 = 0.65 µg/mL (HeLa)
Pachypodol: not determined for HeLa
Reported cell-model response context; supports cytotoxicity endpoint review
HeLa vs P-388 cell line comparison limits direct potency ranking
Cytotoxicity HeLa Cells Flavonol

Anti-Inflammatory Mechanism: NF-κB vs. COX-2

A comparative study of bioactive fractions from *Clitoria ternatea* revealed that a fraction rich in ternatin anthocyanins (F4) exerts its anti-inflammatory effect through a distinct mechanism compared to a fraction containing flavonols, primarily quercetin glycosides (F3). The ternatin anthocyanins specifically inhibited nuclear NF-κB translocation, iNOS protein expression, and NO production, whereas the flavonol fraction acted through strong COX-2 inhibition and partial ROS suppression [1].

Anti-inflammatory mechanism
Head-to-head
Ternatin anthocyanins: NF-κB translocation ↓, iNOS ↓, NO ↓
Quercetin glycosides: COX-2 inhibition, ROS ↓
Mechanistic differentiation supports pathway-specific inflammation research
LPS-induced RAW 264.7 macrophage model; fractions not single molecules
Anti-inflammatory NF-κB iNOS

Stability in Neutral pH vs. Acylated Anthocyanins

An early study on anthocyanins from *Clitoria ternatea* established that ternatin anthocyanins (specifically Ternatins A, B, and D) exhibit superior stability in neutral solution when directly compared to a panel of five other acylated anthocyanins. The stability of the tested anthocyanins decreased in a specific order, with ternatins being the most stable, followed by Ipomea 'Heavenly Blue' anthocyanin, cinerarin, rubrocinerarin, gentiodelphin, and platyconin [1].

Neutral-pH stability rank
Rank order
Ternatins A,B,D > Ipomea anthocyanin > cinerarin > rubrocinerarin > gentiodelphin > platyconin
Reported highest stability among tested acylated anthocyanins; supports formulation-stability screening
Neutral aqueous solution; months-scale observation
Stability Anthocyanins pH

Ternatin (Flavonoid) Application Scenarios


NF-κB-Mediated Inflammation in Macrophages

Ternatin anthocyanins are a compelling choice for research focused on the NF-κB signaling pathway in inflammation. Evidence demonstrates that a ternatin-rich fraction (F4) specifically inhibits nuclear NF-κB translocation and downstream iNOS expression, providing a tool to study this pathway independently of COX-2 activity, which is targeted by other flavonoids like quercetin glycosides [1].

Neutral-pH Natural Colorant Formulations

Industrial scientists developing formulations requiring stable, natural blue/purple colorants at neutral pH should prioritize ternatin anthocyanins. Comparative data shows that Ternatins A, B, and D possess superior stability over several other acylated anthocyanins (e.g., ipomea anthocyanin, cinerarin), making them a more reliable option for product development where color stability is critical [1].

Cytotoxicity Screening in Cervical Cancer Cells

For researchers initiating cytotoxicity screening against HeLa cervical cancer cells, Ternatin (flavonoid) presents a defined starting point with an established IC50 value of 0.65 µg/mL [1]. This provides a quantitative benchmark that can be used to screen other analogs or to establish baseline activity in mechanistic studies, offering a more informed alternative to uncharacterized flavonoids.

Application
Selection Property
Validation Focus
Inflammation pathway studies
NF-κB pathway selectivity
iNOS/NF-κB response context
Natural colorant formulation research
Neutral-pH stability profile
Color stability under formulation pH
HeLa cell cytotoxicity screening
Cytotoxicity screening profile
HeLa cell model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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